1-Dimethoxyphosphorylhexadecane
Overview
Description
1-Dimethoxyphosphorylhexadecane, also known as phosphonic acid, hexadecyl-, dimethyl ester, is a chemical compound with the molecular formula C18H39O3P and a molecular weight of 334.50 g/mol. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
1-Dimethoxyphosphorylhexadecane can be synthesized through various synthetic routes. One common method involves the reaction of hexadecanol with dimethyl phosphite under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-Dimethoxyphosphorylhexadecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into various phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Dimethoxyphosphorylhexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: Researchers use it to study the interactions of phosphonate esters with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Dimethoxyphosphorylhexadecane exerts its effects involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The pathways involved may include phosphorylation and dephosphorylation processes, which are crucial for regulating various cellular activities .
Comparison with Similar Compounds
1-Dimethoxyphosphorylhexadecane can be compared with other similar compounds such as:
Dimethyl methylphosphonate: Similar in structure but with a shorter alkyl chain.
Diethyl ethylphosphonate: Another phosphonate ester with different alkyl groups.
Trimethyl phosphite: A related compound with three methoxy groups attached to phosphorus. The uniqueness of this compound lies in its long hexadecyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications.
Properties
IUPAC Name |
1-dimethoxyphosphorylhexadecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20-2)21-3/h4-18H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQAMHRYDCPDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(=O)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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